Pyridoxine3,4-dipalmitate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

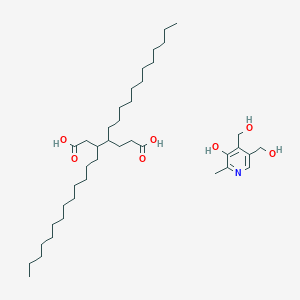

Pyridoxine 3,4-dipalmitate is a derivative of pyridoxine, commonly known as vitamin B6. This compound is formed by esterifying pyridoxine with palmitic acid, resulting in a molecule that is more stable and fat-soluble compared to its parent compound. Pyridoxine 3,4-dipalmitate is primarily used in cosmetic formulations due to its stability and solubility in oils and fats .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine 3,4-dipalmitate involves the esterification of pyridoxine with palmitic acid. This reaction typically requires a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: On an industrial scale, the production of pyridoxine 3,4-dipalmitate involves the use of large reactors where pyridoxine and palmitic acid are mixed in the presence of a catalyst. The reaction mixture is heated to the required temperature and maintained under reflux until the reaction is complete. The product is then purified through crystallization or distillation to obtain pyridoxine 3,4-dipalmitate in high purity .

Chemical Reactions Analysis

Types of Reactions: Pyridoxine 3,4-dipalmitate can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, pyridoxine 3,4-dipalmitate can be hydrolyzed back to pyridoxine and palmitic acid.

Oxidation: Oxidizing agents such as potassium permanganate can oxidize pyridoxine 3,4-dipalmitate, leading to the formation of various oxidation products.

Major Products: The major products formed from these reactions include pyridoxine, palmitic acid, and various oxidation or reduction derivatives of pyridoxine .

Scientific Research Applications

Chemical Properties and Structure

Pyridoxine 3,4-dipalmitate is characterized by its molecular formula C40H71NO5 and a molecular weight of 646.01 g/mol. It appears as a white to almost white powder or crystal and is insoluble in water, which affects its absorption and bioavailability when administered orally .

Drug Delivery Systems

Pyridoxine 3,4-dipalmitate has been utilized in the development of novel drug delivery systems, particularly as a component in lipid nanoparticles. Recent studies have demonstrated its effectiveness in creating non-spherical lipid nanoparticles that can deliver anti-inflammatory agents directly to target cells. For instance, these nanoparticles have been shown to inhibit inflammasome activation in macrophages, which is significant for treating inflammatory conditions such as psoriasis .

Table 1: Comparison of Nanoparticle Shapes for Drug Delivery

| Nanoparticle Shape | Inhibition Efficiency | Mechanism of Action |

|---|---|---|

| Spheres | Baseline | Standard uptake |

| Ellipses | 3.8-fold | Enhanced cellular interaction |

| Rods | 4.5-fold | Trojan horse mechanism for delivery |

Nutritional Supplements

Due to its role as a vitamin B6 derivative, pyridoxine 3,4-dipalmitate is being explored for its potential health benefits in dietary supplements. Its fatty acid structure may enhance the stability and absorption of vitamin B6 in the gastrointestinal tract compared to its free form . This property could lead to improved formulations for individuals with specific nutritional deficiencies.

Dermatological Applications

In dermatology, pyridoxine 3,4-dipalmitate has been investigated for its anti-inflammatory properties. Its use in topical formulations aims to reduce skin inflammation and enhance skin barrier function. Studies have indicated that it can modulate inflammatory cytokines, making it a candidate for treating skin conditions like eczema and psoriasis .

Case Study 1: Lipid Nanoparticles in Psoriasis Treatment

A study involving the use of pyridoxine 3,4-dipalmitate-loaded lipid nanorods demonstrated significant efficacy in reducing inflammation in a psoriasis-like mouse model. The treatment led to decreased levels of inflammatory markers such as IL-1β and IL-17A, highlighting the compound's potential in targeted therapeutic strategies .

Case Study 2: Gastrointestinal Absorption Studies

Research on the gastrointestinal absorption of pyridoxine 3,4-dipalmitate revealed that its fatty acid esters could be affected by surface-active agents, which enhance its absorption profile compared to other forms of vitamin B6. This finding suggests that formulations including this compound could be optimized for better bioavailability .

Mechanism of Action

Pyridoxine 3,4-dipalmitate exerts its effects primarily through its conversion to pyridoxine in the body. Pyridoxine is then phosphorylated to form pyridoxal 5’-phosphate, an active coenzyme involved in numerous biochemical reactions. These reactions include the metabolism of amino acids, neurotransmitter synthesis, and the production of hemoglobin . The compound’s fat-solubility enhances its absorption and bioavailability, making it more effective in topical applications .

Comparison with Similar Compounds

- Pyridoxine 3,4-dibutyrate

- Pyridoxine 3,4-dioctanoate

- Pyridoxine 3,4-dilaurate

Comparison: Pyridoxine 3,4-dipalmitate is unique among its analogs due to its higher molecular weight and longer fatty acid chains, which confer greater fat-solubility and stability. This makes it particularly suitable for use in cosmetic formulations where stability and solubility in oils are crucial .

Biological Activity

Pyridoxine 3,4-dipalmitate is an ester derivative of pyridoxine (vitamin B6), formed by the esterification of pyridoxine with palmitic acid. This compound exhibits significant biological activity, which is primarily attributed to its role as a prodrug of pyridoxine, influencing various biochemical pathways essential for human health.

Target and Mode of Action

Pyridoxine 3,4-dipalmitate acts through the conversion to pyridoxal 5-phosphate (PLP), the active form of vitamin B6. PLP serves as a coenzyme in numerous enzymatic reactions, including:

- Amino Acid Metabolism : It facilitates transamination and decarboxylation reactions.

- Neurotransmitter Synthesis : Essential for the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA) .

- Sphingolipid Metabolism : Involved in the synthesis of sphingomyelin and other sphingolipids .

Absorption and Pharmacokinetics

Pyridoxine 3,4-dipalmitate is well absorbed in the gastrointestinal tract. Its absorption can be influenced by surface-active agents, which enhance its bioavailability . Once absorbed, it undergoes metabolic conversion primarily in the liver to yield PLP and other metabolites. The pharmacokinetics reveal a half-life of approximately 15 to 20 days in adults, with a significant portion being protein-bound in circulation .

Biochemical Reactions

The compound participates in several biochemical reactions:

- Hydrolysis : Under physiological conditions, it can be hydrolyzed to release free pyridoxine and palmitic acid.

- Enzymatic Interactions : It interacts with various enzymes such as pyridoxal kinase, which phosphorylates pyridoxine .

Cellular Effects

Pyridoxine 3,4-dipalmitate has been shown to exert protective effects against oxidative stress and UV radiation. Laboratory studies indicate that it enhances cellular viability and function under stress conditions .

Case Studies and Research Findings

-

Neuroprotective Effects :

A study investigated the neuroprotective potential of vitamin B6 compounds, highlighting that pyridoxal phosphate can mitigate oxidative stress associated with neurodegenerative diseases. This suggests that pyridoxine derivatives like pyridoxine 3,4-dipalmitate may share similar protective mechanisms . -

Supplementation Studies :

Clinical trials have demonstrated that supplementation with vitamin B6 can improve symptoms related to premenstrual syndrome (PMS). Participants taking vitamin B6 showed significant improvements in mood and physical symptoms compared to placebo groups . -

Metabolic Impact :

Research has shown that vitamin B6 status is critical in critically ill patients. Deficiencies were noted in patients with systemic inflammatory response syndrome (SIRS), indicating the importance of adequate vitamin B6 levels for recovery .

Summary Table of Biological Activities

Q & A

Q. How can Pyridoxine 3,4-Dipalmitate be synthesized and characterized for reproducibility in experimental studies?

Basic Research Question

Pyridoxine 3,4-dipalmitate is synthesized via esterification of pyridoxine with palmitic acid derivatives. A validated method involves thin-film hydration coupled with ultrasonication, where molar ratios of reactants (e.g., 2:1, 5:1, or 10:1) determine nanostructure morphology (spheres, ellipses, or rods) . Characterization requires HPLC for purity (>98.0%), melting point analysis (88–92°C), and solubility testing in solvents like THF . Researchers should document batch-specific parameters (e.g., molar ratios, sonication time) to ensure reproducibility.

Q. What methodological considerations are critical when designing stability studies for Pyridoxine 3,4-Dipalmitate in lipid-based drug delivery systems?

Advanced Research Question

Stability studies must account for temperature, humidity, and lipid oxidation. For nanoformulations (e.g., nanorods), monitor particle size via dynamic light scattering (DLS) and encapsulation efficiency using dialysis. Contradictory solubility data (e.g., THF vs. aqueous media) necessitate phase-specific stability testing. Include accelerated stability protocols (40°C/75% RH for 6 months) and validate degradation products with LC-MS. Cross-reference findings with literature on analogous esters to identify outliers .

Q. How should researchers address discrepancies in reported biological activity data for Pyridoxine 3,4-Dipalmitate across studies?

Advanced Research Question

Data contradictions often arise from variability in experimental models (e.g., in vitro vs. in vivo) or formulation purity. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate confounding factors. For example, compare studies using identical molar ratios of DSPE-PEG or HPLC-validated samples . Use meta-analysis to reconcile differences, and explicitly state limitations (e.g., batch-to-batch variability) in discussions .

Q. What analytical techniques are most effective for quantifying Pyridoxine 3,4-Dipalmitate in complex matrices (e.g., biological fluids)?

Basic Research Question

Reverse-phase HPLC with UV detection (λ = 280–300 nm) is standard for quantification . For lipid-rich matrices, employ solid-phase extraction (SPE) to isolate the compound. Validate recovery rates (>90%) and sensitivity (LOQ ≤ 1 µg/mL) using spiked samples. Advanced methods like LC-MS/MS improve specificity in detecting degradation products or metabolites. Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How can researchers optimize the self-assembly of Pyridoxine 3,4-Dipalmitate into functional nanostructures for targeted delivery?

Advanced Research Question

Self-assembly optimization requires systematic variation of lipid ratios (e.g., PD:DSPE-PEG 2000 at 2:1 to 10:1) and solvent systems (e.g., dichloromethane vs. chloroform) . Use cryo-TEM to visualize nanostructure morphology and surface plasmon resonance (SPR) to assess binding kinetics. Statistical tools like response surface methodology (RSM) can model interactions between variables (e.g., hydration time, temperature). Compare results with literature on structurally similar esters to identify trends .

Q. What safety and handling protocols are essential for laboratory work with Pyridoxine 3,4-Dipalmitate?

Basic Research Question

While no acute toxicity data is widely published, follow general lipid-handling protocols: use PPE (gloves, lab coat), avoid inhalation of powders, and store at 2–8°C in airtight containers . For in vitro studies, conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish safe concentration ranges. Document batch-specific safety data and adhere to institutional biosafety guidelines .

Q. How should researchers statistically analyze contradictory data on the thermal degradation of Pyridoxine 3,4-Dipalmitate?

Advanced Research Question

Apply multivariate analysis (e.g., principal component analysis, PCA) to identify variables (e.g., heating rate, solvent) contributing to discrepancies. Use Arrhenius modeling to predict degradation kinetics and compare with experimental TGA/DSC data . Address outliers by re-testing under controlled conditions (e.g., inert atmosphere) and report confidence intervals for degradation temperatures . Cross-validate findings with independent labs to rule out instrumentation bias .

Q. What strategies are recommended for integrating Pyridoxine 3,4-Dipalmitate into interdisciplinary studies (e.g., pharmacology + materials science)?

Advanced Research Question

Adopt a PICOT framework (Population, Intervention, Comparison, Outcome, Time) to align objectives. For example:

- Population : Lipid nanoparticles in psoriasis models .

- Intervention : Compare Pyridoxine 3,4-dipalmitate with unmodified pyridoxine.

- Outcome : Quantify anti-inflammatory activity via IL-6/IL-23 inhibition.

Use mixed-methods approaches (e.g., in vitro assays + computational modeling) to bridge disciplines. Publish raw datasets to facilitate meta-analyses .

Properties

Molecular Formula |

C40H73NO7 |

|---|---|

Molecular Weight |

680.0 g/mol |

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;4-dodecyl-3-tridecylheptanedioic acid |

InChI |

InChI=1S/C32H62O4.C8H11NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(28-32(35)36)29(26-27-31(33)34)24-22-20-18-16-14-12-10-8-6-4-2;1-5-8(12)7(4-11)6(3-10)2-9-5/h29-30H,3-28H2,1-2H3,(H,33,34)(H,35,36);2,10-12H,3-4H2,1H3 |

InChI Key |

LKEIHUMFMSASHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)O)C(CCCCCCCCCCCC)CCC(=O)O.CC1=NC=C(C(=C1O)CO)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.